molecular formula C22H20F2N4O2S B2888850 N-(3,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899986-73-3

N-(3,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2888850
CAS No.: 899986-73-3
M. Wt: 442.48
InChI Key: NEVFQUVHKHJWBU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity with common reagents .

Scientific Research Applications

Chemical Synthesis and Characterization

Pyridine and quinazolinone derivatives are valuable in synthetic chemistry for their applications in creating complex molecular architectures. For example, compounds similar to the one have been synthesized and characterized, revealing potential as intermediates in the synthesis of more complex molecules. These compounds often serve as key building blocks in pharmaceuticals, agrochemicals, and organic materials due to their versatile chemical reactivity and ability to interact with various biological targets.

Biological Applications

Antimicrobial and Antifungal Activities

Some quinazolinone derivatives exhibit significant antimicrobial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. For instance, N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedbenzylideneamino)-5-(pyridin-4yl)-3-thio)acetamido-1,2,4-triazoles have been synthesized and shown to possess antibacterial activity against strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae (Singh et al., 2010).

Antitumor Activity

Quinazolinone derivatives have also been explored for their antitumor properties, with several compounds demonstrating promising activity against various cancer cell lines. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, for example, was found to exhibit significant broad-spectrum antitumor activity, potentially through mechanisms involving inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation (Al-Suwaidan et al., 2016).

Spectroscopic and Structural Analysis

The detailed structural and vibrational analysis of pyridine and quinazolinone derivatives, including molecular docking studies, provides insights into their potential interactions with biological targets. Such studies are crucial for understanding the mode of action of these compounds and for guiding the design of new derivatives with enhanced activity and selectivity. For instance, the vibrational spectroscopy and molecular docking studies of certain quinazolinone derivatives have indicated their potential inhibitory activity against specific protein targets (El-Azab et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action describes how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity data, flammability, and any special handling instructions .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2S/c23-17-6-5-15(11-18(17)24)26-20(29)13-31-21-16-3-1-2-4-19(16)28(22(30)27-21)12-14-7-9-25-10-8-14/h5-11H,1-4,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFQUVHKHJWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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